![molecular formula C22H16N2O3S2 B2691291 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide CAS No. 892855-30-0](/img/structure/B2691291.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains an acenaphtho[1,2-d]thiazol-8-yl group, a phenylsulfonyl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The acenaphtho[1,2-d]thiazol-8-yl group would likely contribute to the planarity of the molecule . The phenylsulfonyl group and the propanamide group could potentially introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring in the acenaphtho[1,2-d]thiazol-8-yl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the planarity of the molecule could influence its stacking behavior and hence its solid-state properties .Applications De Recherche Scientifique
Antimicrobial Applications
- A study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds demonstrated promising results in both antibacterial and antifungal activities (Darwish et al., 2014).
Herbicidal Activity
- Research into sulfonylurea and related compounds established biophore models for ALS inhibitors, used in herbicides. N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide synthesized in this study showed significant herbicidal activities, validating the biophore model (Ren et al., 2000).
Anti-Inflammatory and Analgesic Properties
- A series of novel compounds synthesized from celecoxib derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds showed potential as therapeutic agents due to their favorable activity profiles and lower tissue damage compared to controls (Küçükgüzel et al., 2013).
Anticonvulsant Effects
- In a study synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, some compounds exhibited significant anticonvulsant activity, offering potential as new anticonvulsive drugs (Farag et al., 2012).
Optoelectronic Applications
- Thiazole-based polythiophenes were investigated for their optoelectronic properties. These polymers, synthesized through electrochemical polymerization, displayed potential for applications in optoelectronics due to their satisfactory switching times and optical contrasts (Camurlu & Guven, 2015).
Carbonic Anhydrase Inhibitors
- A series of benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase isoenzymes. These compounds were primarily weak inhibitors but offered insights into the development of more selective inhibitors with secondary sulfonamide functionalities (Mishra et al., 2016).
Antiviral Activity
- A study explored the synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their antiviral activity against Tobacco mosaic virus (TMV). Some synthesized compounds displayed varying degrees of antiviral activity, indicating their potential in antiviral applications (Luo et al., 2012).
Antimalarial and COVID-19 Research
- Reactivity investigation of N-(phenylsulfonyl)acetamide derivatives revealed antimalarial activity and potential application in COVID-19 drug research. Theoretical and molecular docking studies suggested these compounds' efficacy against malaria and potential against SARS-CoV-2 (Fahim & Ismael, 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(benzenesulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-18(12-13-29(26,27)15-8-2-1-3-9-15)23-22-24-20-16-10-4-6-14-7-5-11-17(19(14)16)21(20)28-22/h1-11H,12-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWAAEMQXSXMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

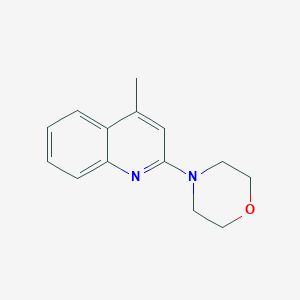
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)
![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)
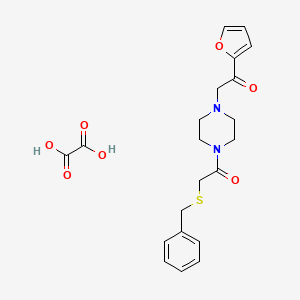

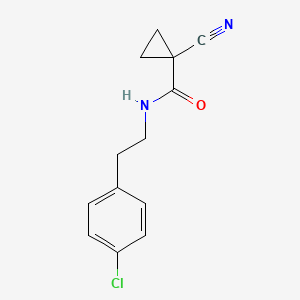
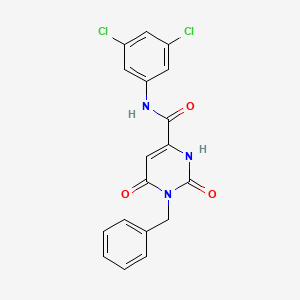
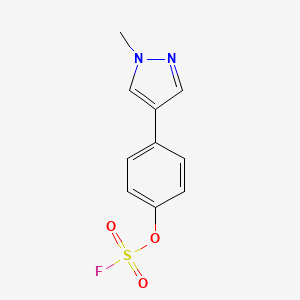
![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)
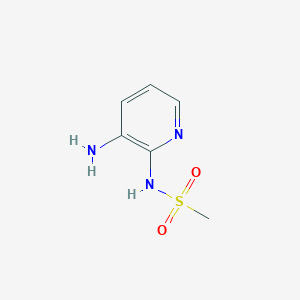
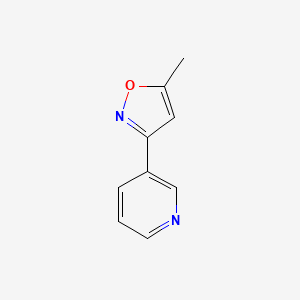
![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)
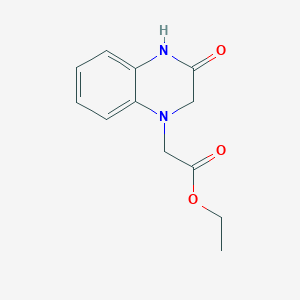
![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)